1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One
Brand Name: Vulcanchem
CAS No.: 169814-48-6
VCID: VC20902852
InChI: InChI=1S/C12H10ClNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
SMILES: CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

CAS No.: 169814-48-6

Cat. No.: VC20902852

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One - 169814-48-6

Specification

CAS No. 169814-48-6
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Standard InChI InChI=1S/C12H10ClNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Standard InChI Key XSAMMAPYCPHHKH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C
Canonical SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C

Introduction

Chemical Structure and Identifiers

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One consists of an isoxazole core with three substituents: a 4-chlorophenyl group at position 3, a methyl group at position 5, and an acetyl (ethanone) group at position 4. This structural arrangement contributes to its chemical behavior and potential applications in various fields.

Chemical Identifiers

The compound can be identified through several standardized chemical identifiers, which are essential for database searches and scientific communication:

Identifier TypeValue
CAS Number169814-48-6
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
InChIInChI=1S/C12H10ClNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
InChI KeyXSAMMAPYCPHHKH-UHFFFAOYSA-N
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)Cl)C(=O)C
PubChem CID2735240
MDL NumberMFCD01313507

The compound is also known by several synonyms, including:

  • 1-[3-(4-chlorophenyl)-5-methylisoxazol-4-yl]ethanone

  • 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone

  • 4-acetyl-3-(4-chlorophenyl)-5-methylisoxazole

  • Ethanone, 1-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-

Structural Features

The isoxazole ring in this compound is a five-membered heterocyclic structure containing adjacent oxygen and nitrogen atoms. This arrangement contributes to its unique chemical properties and potential biological activities. The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets . The ketone functional group at position 4 significantly affects its reactivity and stability, while the methyl group at position 5 impacts its steric properties and electronic distribution .

Physical and Chemical Properties

The physical and chemical properties of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One are crucial for understanding its behavior in various environments and its potential applications.

Physical Properties

The compound exhibits the following physical properties:

PropertyValue
Physical StateSolid
Melting Point54-56°C
Boiling Point385.4°C at 760 mmHg
Density1.237 g/cm³
Flash Point186.9°C
Vapor Pressure3.82E-06 mmHg at 25°C
Refractive Index1.553

Chemical Properties

Several important chemical properties influence this compound's behavior:

PropertyValue
LogP3.506
Polar Surface Area (PSA)43.1
Exact Mass235.04

The LogP value of 3.506 indicates relatively high lipophilicity, suggesting the compound would have greater solubility in organic solvents than in water. This property is often crucial when considering potential biological applications, as it affects membrane permeability and bioavailability .

Synthesis and Characterization

Synthetic Approaches

While the search results don't provide specific synthetic routes for 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, the synthesis of isoxazole derivatives typically involves several established methods:

  • (3+2) Cycloaddition reactions between nitrile oxides and alkynes, which can be catalyzed by copper(I) or ruthenium(II) complexes.

  • Treatment of β-ketonitriles with hydroxylamine in aqueous ethanol.

  • Condensation reactions involving hydroxylamine derivatives with appropriate precursors.

The synthesis would likely be confirmed using standard organic chemistry techniques .

Characterization Methods

Characterization of this compound typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight determination

  • Infrared spectroscopy for functional group identification

  • X-ray crystallography for precise three-dimensional structure determination

These methods collectively provide comprehensive structural information about the compound .

SupplierCatalog/Reference NumberPurityAvailable QuantitiesDelivery Timeframe
Cymit Quimica54-OR01994Not specified1g, 5gMonday, April 21, 2025
Cymit Quimica10-F31745695.0%To inquireWednesday, April 30, 2025
Thermo Scientific1031178597%1g, 10g, 25gNot specified
Fine TechnologyFT-060710898%1g, 5g, BulkNot specified

The compound is generally available in quantities ranging from 1g to 25g, with purities between 95% and 98% .

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

The compound bears the hazard code "Xi" (Irritant) .

Emergency Procedures

In case of exposure, the following emergency procedures are recommended:

  • Skin contact: Wash with plenty of soap and water

  • Eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present

  • Inhalation: Remove to fresh air and keep at rest in a comfortable position for breathing

  • If irritation persists or you feel unwell, seek medical advice/attention

Biological Activity and Applications

Research Context

Isoxazole derivatives similar to 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One have been investigated for various biological applications. Research on isoxazole derivatives has shown:

  • Immunoregulatory properties, including modulation of T-cell and B-cell functions

  • Anti-inflammatory effects in various experimental models

  • Antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus

While specific research on 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is limited in the search results, the broader class of isoxazole compounds continues to attract scientific interest due to their diverse biological activities.

Related Compounds

Several structurally related compounds share similarities with 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One but contain different heterocyclic cores or substituent positions:

CompoundCAS NumberMolecular FormulaKey Structural Difference
1-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one33821-38-4C11H10ClN3OContains a 1,2,3-triazole core instead of isoxazole
1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one10021-79-1C12H11ClN2OContains a pyrazole core with chloro substitution at position 3
2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanoneNot specifiedC12H9BrClNO2Contains a brominated ethanone group

These compounds likely share some physicochemical and biological properties with 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One but may exhibit distinct activities due to their structural variations .

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